Hydromadinone acetate is classified as a synthetic steroid and is derived from the natural steroid structure. It is primarily used in veterinary medicine, particularly for its progestational effects. The compound is often utilized in hormone replacement therapies and reproductive management in animals. Hydromadinone acetate belongs to the class of compounds known as progestins, which are synthetic derivatives of progesterone.
The synthesis of hydromadinone acetate typically involves multiple steps that can vary based on the specific method employed. One common approach includes:
Specific parameters such as temperature, reaction time, and catalyst choice can significantly influence yield and purity during synthesis.
Hydromadinone acetate has a complex molecular structure characterized by the following features:
The three-dimensional conformation of hydromadinone acetate plays a crucial role in its biological activity, influencing how it interacts with hormone receptors.
Hydromadinone acetate participates in several chemical reactions relevant to its functionality:
These reactions are essential for understanding the compound's stability and reactivity under various physiological conditions.
The mechanism of action of hydromadinone acetate primarily involves its interaction with progesterone receptors in target tissues:
Studies have shown that hydromadinone acetate exhibits high affinity for these receptors compared to natural progesterone, enhancing its efficacy in therapeutic applications.
Hydromadinone acetate possesses distinct physical and chemical properties:
These properties are critical for formulating effective pharmaceutical preparations.
Hydromadinone acetate has several important applications:
Hydromadinone acetate (systematic name: 6α-Chloro-17α-acetoxyprogesterone) is a synthetic steroidal progestin derived from the 17α-hydroxyprogesterone backbone. Its molecular formula is C₂₃H₃₁ClO₄, with a molecular weight of 406.95 g/mol [1] [5]. The compound features two key structural modifications: a 6α-chloro substituent that enhances progesterone receptor binding and metabolic stability, and a C17α acetate ester that improves lipophilicity and prolongs tissue residence time [1] [9].
Key identifiers include:
Table 1: Structural and Chemical Identifiers of Hydromadinone Acetate
Property | Value |
---|---|
IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-Acetyl-6-chloro-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
Molecular Formula | C₂₃H₃₁ClO₄ |
SMILES | [C@H]34[C@H]2C@@HCC[C@@]3(C@(CC4)C(=O)C)C |
InChI Key | DCVGANSDLNPXGO-AJHUYUOWSA-N |
XLogP3 | 3.9 (predicted) |
Hydromadinone acetate emerged during the golden age of steroid chemistry (1950s–1970s), when efforts focused on modifying progesterone's structure to enhance oral bioavailability and receptor specificity. It belongs to the 17α-hydroxyprogesterone-derived progestins, a class developed after the discovery of medroxyprogesterone acetate (1957) and chlormadinone acetate (1959) [7]. The 6α-chloro modification was strategically employed to:
Unlike contemporaries like norethindrone (testosterone-derived), hydromadinone retained progesterone's pregnane skeleton (C21 steroids), avoiding estrogenic or androgenic side effects associated with 19-nortestosterone analogs. Despite promising preclinical profiles, hydromadinone acetate was never commercialized—likely due to the concurrent rise of "antedrug" design principles. These sought locally active steroids metabolized to inactive forms systemically (e.g., beclomethasone dipropionate) [6]. This pharmacological shift prioritized compounds with minimized systemic exposure, rendering hydromadinone’s metabolic profile less competitive.
As a 17α-hydroxyprogesterone derivative, hydromadinone acetate exhibits classic progestogenic effects: endometrial transformation, cervical mucus thickening, and gonadotropin suppression. Its structural features place it in the second-generation progestin category alongside chlormadinone acetate and medroxyprogesterone acetate [7].
Table 2: Classification of Select Progestins by Structural Origin and Androgenic Potential
Structural Origin | Progestin Examples | Relative Androgenic Activity | Hydromadinone Comparison |
---|---|---|---|
17α-Hydroxyprogesterone (Pregnane) | Chlormadinone acetate, Medroxyprogesterone acetate | Low | Similar: Minimal androgenic effects |
19-Nortestosterone (Estrane) | Norethisterone, Lynestrenol | Moderate | Lower than estranes |
19-Nortestosterone (Gonane) | Levonorgestrel, Desogestrel | Moderate-high | Significantly lower |
Spirolactone | Drospirenone | Anti-androgenic | No anti-androgenic activity |
The 6α-chloro group confers distinctive properties:
Unlike 19-nor progestins, hydromadinone exhibits no significant estrogenic activity and negligible androgenic effects—making it theoretically suitable for conditions like endometriosis where androgen antagonism is undesirable. Its acetate ester enhances tissue retention but requires hydrolysis to active hydromadinone, a feature shared with other esterified progestins (e.g., hydroxyprogesterone caproate) [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9